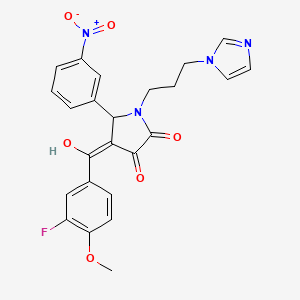
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a combination of trifluoromethyl groups, a pyrazine ring, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction with suitable precursors.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the triazole and pyrazine rings with the trifluoromethyl-substituted phenyl group using a thioacetamide linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions could target the triazole or pyrazine rings.
Substitution: The trifluoromethyl groups and aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents.
Biochemical Probes: It could be used as a probe to study biological pathways involving triazole or pyrazine derivatives.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial activity due to its unique structure.
Cancer Research:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Chemistry: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and metabolic stability, while the triazole and pyrazine rings might interact with biological targets through hydrogen bonding or π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure with a methyl group instead of an ethyl group.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure with a pyridine ring instead of a pyrazine ring.
Uniqueness
The unique combination of trifluoromethyl groups, a pyrazine ring, and a triazole ring in N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.
Propriétés
Numéro CAS |
587010-29-5 |
|---|---|
Formule moléculaire |
C18H14F6N6OS |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14F6N6OS/c1-2-30-15(13-8-25-3-4-26-13)28-29-16(30)32-9-14(31)27-12-6-10(17(19,20)21)5-11(7-12)18(22,23)24/h3-8H,2,9H2,1H3,(H,27,31) |
Clé InChI |
OJUKAJYRVPIZAV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027222.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12027233.png)

![(3Z)-5-Bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027247.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027261.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027263.png)


![4-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12027278.png)
![5-(3-methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12027298.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate](/img/structure/B12027300.png)
![3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027302.png)

